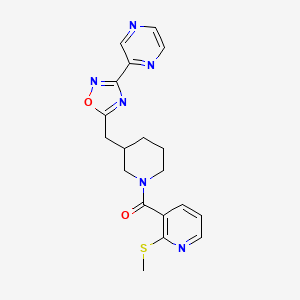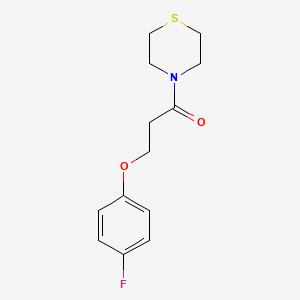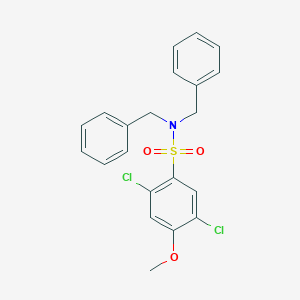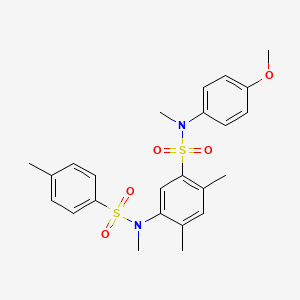![molecular formula C17H18FN7O B2542590 2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097922-43-3](/img/structure/B2542590.png)
2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H18FN7O and its molecular weight is 355.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Compounds with fluoro-substituted benzo[b]pyran, pyrazole, and pyrimidine moieties have been synthesized and tested for anticancer activity. For example, a study elaborated on the synthesis of various derivatives leading to compounds that exhibit anticancer activity against lung, breast, and CNS cancer cell lines at concentrations lower than reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). This research suggests that structural analogs of the compound may possess significant anticancer properties.
Heterocyclic Synthesis and Antimicrobial Activity
Research focused on the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives has shown that these compounds exhibit antibacterial and antifungal activities. The synthesized compounds were evaluated against various bacterial and fungal strains, showing potent antibacterial agents and higher antifungal activity compared to fluconazole (Hafez et al., 2015). This indicates the potential for similar compounds to serve as effective antimicrobial agents.
Inhibitors for Cancer Treatment
Compounds incorporating aminopyridyl/pyrazinyl-substituted moieties have been identified as potent and selective inhibitors for cancer treatment. One study designed and synthesized a series of these compounds, which were evaluated for their efficacy in inhibiting tumor growth in various cancer models. A specific compound was highlighted for its ability to inhibit c-Met/ALK dual inhibitor activity, demonstrating significant tumor growth inhibition in human gastric carcinoma xenograft models (Li et al., 2013). This suggests the compound could have applications in targeting specific pathways involved in cancer progression.
Agricultural Applications
Research into novel derivatives of 6-methylpyrimidine-4-ol, including those incorporating pyrazole, 1,2,4-triazole, and pyridazine moieties, has shown that these compounds can act as plant growth stimulants. The synthesized compounds exhibited a range of 60-93% growth stimulation compared to heteroauxin, indicating their potential utility in enhancing agricultural productivity (Yengoyan et al., 2020).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its potential as a TYK2 inhibitor, given the role of TYK2 in immune-mediated diseases . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
Eigenschaften
IUPAC Name |
2-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O/c18-14-10-19-17(20-11-14)23-8-4-13(5-9-23)12-25-16(26)3-2-15(22-25)24-7-1-6-21-24/h1-3,6-7,10-11,13H,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYNCAZKRFEDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B2542508.png)


![N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide](/img/structure/B2542513.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(E,2R)-6-hydroperoxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2542518.png)




![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2542526.png)


![6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2542530.png)
